3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound classified within the pyrazolo[4,3-d]pyrimidine family. This compound features bromine and chlorine substituents at specific positions on its pyrazolo ring, which significantly influences its chemical properties and biological activities. The compound is identified by the Chemical Abstracts Service number 1934543-12-0 and has garnered attention for its potential applications in medicinal chemistry and materials science.
This compound falls under the category of organic compounds with notable heterocyclic characteristics. Its structure includes nitrogen atoms in the ring system, contributing to its reactivity and interaction with biological targets.
The synthesis of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine typically involves cyclization reactions starting from suitable precursors. One common approach is the reaction of 3,5-dichloro-4-bromoaniline with a pyrazole derivative. This reaction is generally conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures to facilitate cyclization .
Industrial production may utilize similar synthetic routes but scaled for higher yields and purity. Techniques such as continuous flow reactors are often employed to enhance efficiency and consistency in product quality.
The molecular formula of 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine is , with a molecular weight of approximately 267.90 g/mol. The structure consists of a fused ring system that incorporates both pyrazole and pyrimidine components.
3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine is involved in several types of chemical reactions:
The mechanism of action for 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). By binding to the active sites of these kinases, the compound effectively inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have indicated that it forms critical hydrogen bonds with key residues within the kinase active site, enhancing its inhibitory potency .
While specific boiling or melting points are not universally documented for this compound due to variations in synthesis methods, it is classified under hazardous materials due to its chemical nature.
The compound exhibits notable reactivity due to its halogen substituents, making it suitable for various chemical transformations. Its interactions with biological macromolecules also suggest significant potential for pharmacological applications.
3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine has several scientific uses:
The distinct electronic environment of the pyrazolo[4,3-d]pyrimidine ring system governs site-selective halogen displacement via SNAr. The C7 chlorine exhibits the highest electrophilicity due to flanking nitrogen atoms (N8 and C6), followed by C5 chlorine. In contrast, the C3 bromine is relatively inert under standard SNAr conditions owing to reduced polarization and steric constraints [1] [7]. This reactivity gradient enables sequential functionalization: primary amines (e.g., methylamine, benzylamine) selectively replace C7-Cl at 0–25°C in aprotic solvents (DMF, THF), while harsher conditions (80–100°C) are required for C5-Cl displacement [1] [5]. Piperidine undergoes double substitution at C5 and C7 within 2 hours at 60°C, demonstrating the activating effect of adjacent nitrogens [1]. Thiolate nucleophiles (e.g., sodium ethanethiolate) exhibit enhanced kinetics, achieving complete C7 substitution within 30 minutes at room temperature [7].
Table 1: SNAr Reactivity of Halogen Sites in 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine
Position | Halogen | Relative Reactivity | Preferred Nucleophiles | Typical Conditions |
---|---|---|---|---|
C7 | Cl | High | Aliphatic amines, thiols | 0-25°C, DMF, 0.5-1 h |
C5 | Cl | Medium | Secondary amines, azides | 60-100°C, DMF, 2-5 h |
C3 | Br | Low | Not applicable for SNAr | Requires Pd-catalysis |
Regioselective SNAr enables programmable installation of diverse substituents. A representative sequence involves:
Thio- and selenoethers installed at C5/C7 via SNAr serve as linchpins for further derivatization. Treatment with m-CPBA (1.1 equiv) in dichloromethane at 0°C quantitatively oxidizes thioethers to sulfoxides, which undergo facile nucleophilic addition or elimination. Selenides exhibit even higher susceptibility: oxidation with H₂O₂ generates selenoxides that undergo in situ syn-elimination (120°C, toluene), providing dehalogenated 5,7-unsubstituted pyrazolopyrimidines or 7-substituted-5-alkoxy derivatives when reacted with alcohols [1] [7]. This oxidative activation strategy bypasses traditional halogen displacement limitations, particularly for sterically hindered nucleophiles.
The C3-Br position is tailored for palladium-catalyzed cross-coupling, enabling C–C bond formation. Computational analyses confirm optimal charge distribution and orbital accessibility at C3 for oxidative addition [4]:
Table 2: Computational Parameters for C3-Br Reactivity in Cross-Coupling Reactions
Parameter | Value | Significance |
---|---|---|
Partial Charge (C3) | +0.18 e | Electrophilic character favors oxidative addition |
LUMO Energy | -1.78 eV | Accessible for Pd⁰ interaction |
Bond Length (C-Br) | 1.92 Å | Weaker than C-Cl bonds (1.70 Å) |
Molecular Dipole | 5.21 Debye | Polarized binding pocket for catalysts |
Microwave irradiation drastically accelerates transformations while improving regioselectivity and yield:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1